molecular formula C11H5NO3 B11900919 Furo[3,4-b]quinoline-1,3-dione CAS No. 4945-42-0

Furo[3,4-b]quinoline-1,3-dione

Cat. No.: B11900919
CAS No.: 4945-42-0
M. Wt: 199.16 g/mol
InChI Key: NLVZUORLSQCGFQ-UHFFFAOYSA-N
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Description

Furo[3,4-b]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with two carbonyl groups at positions 1 and 3. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-b]quinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Pharmaceutical Applications

Furo[3,4-b]quinoline-1,3-dione exhibits significant biological activities , which have led to investigations into its potential as a therapeutic agent:

  • Anticancer Activity : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The compound's structure allows it to interact with biological macromolecules, potentially inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that this compound and its derivatives exhibit antimicrobial activity against various pathogens. For instance, some synthesized compounds showed significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Antiparasitic Effects : The compound has also been explored for its potential in treating parasitic infections due to its ability to disrupt the metabolic processes of parasites .

Biological Evaluations

The biological evaluations of this compound derivatives have been extensive:

Activity Type Cell Lines Tested IC50 Values
AnticancerMCF7< 40 nM
HepG2< 40 nM
AntibacterialMycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosaVariable

These evaluations demonstrate the compound's potential effectiveness as both an anticancer and antimicrobial agent .

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry:

  • Anticancer Studies : A study conducted on synthesized derivatives showed promising results against multiple cancer cell lines with IC50 values indicating strong inhibitory effects. The structural modifications were aimed at enhancing bioavailability and reducing toxicity to non-cancerous cells .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound derivatives against resistant strains of bacteria. The results indicated significant activity that could lead to the development of new antibiotics .

Mechanism of Action

The mechanism of action of furo[3,4-b]quinoline-1,3-dione primarily involves the inhibition of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2). By inhibiting TDP2, the compound prevents the repair of DNA damage caused by topoisomerase II poisons, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Biological Activity

Furo[3,4-b]quinoline-1,3-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles recent findings on its synthesis, mechanisms of action, and biological effects, supported by case studies and data tables.

Synthesis of this compound

Recent advancements in synthetic methodologies have facilitated the production of this compound derivatives. Notably, microwave-assisted synthesis has been employed to enhance efficiency and yield. For instance, a study demonstrated a one-pot synthesis that produced several derivatives with promising biological profiles through multicomponent reactions involving 1,4-naphthoquinone and various aryl aldehydes .

Anticancer Properties

This compound and its derivatives have shown significant anticancer activity across various cancer cell lines. Research indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells. For example:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and KB (oral cancer).
  • Mechanism of Action : The compounds induce G2/M phase arrest and activate caspase-3/7 pathways leading to apoptosis. This is attributed to their ability to intercalate DNA and generate reactive oxygen species (ROS), resulting in oxidative stress that ultimately kills cancer cells .

Table 1: Cytotoxicity Profiles of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF70.16G2/M arrest
Compound BA5490.32Caspase activation
Compound CHepG20.25ROS generation

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial DNA synthesis by targeting topoisomerases .

Table 2: Antimicrobial Efficacy of this compound Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound DE. coli8 μg/mL
Compound ES. aureus16 μg/mL
Compound FP. aeruginosa32 μg/mL

Study on Anticancer Mechanisms

A pivotal study examined the effects of this compound on SK-LU-1 lung cancer cells. The results indicated a significant increase in G2/M phase cell accumulation when treated with specific concentrations of the compound. This was accompanied by a marked decrease in cells at G1 and S phases, suggesting effective cell cycle modulation .

Antimicrobial Resistance Study

Another research effort focused on the effectiveness of furo[3,4-b]quinoline derivatives against resistant bacterial strains. The study highlighted that certain modifications to the quinoline structure enhanced its efficacy against resistant strains of E. coli and S. aureus .

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing Furo[3,4-b]quinoline-1,3-dione derivatives?

this compound derivatives are synthesized via multicomponent reactions (MCRs) and microwave-assisted strategies. A representative approach involves:

  • Microwave-assisted MCRs : Using tetronic acid, aldehydes, and amines under microwave irradiation to achieve high yields (70–90%) and reduced reaction times (15–30 min). This method optimizes regioselectivity and minimizes side products .
  • Four-component reactions : Combining isatin, diketene, amines, and pyrazole in water under reflux (70°C) to form pyrrolo[3,4-c]quinoline-1,3-diones. Solvent choice (water) and temperature control are critical for yield optimization .
  • Petasis-Ferrier rearrangement : For complex fused-ring systems, as seen in natural product syntheses like Okilactomycin, involving enol carbonate intermediates and Dieckmann cyclization .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

  • X-ray crystallography : To resolve crystal packing and stereochemistry, as demonstrated for bisfuro[3,4-b]quinoline-1,8-dione derivatives .
  • Spectroscopic techniques :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments and ring fusion patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can solvent and temperature be optimized in multicomponent reactions to improve yields of Furo[3,4-b]quinoline-1,3-diones?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps, while water minimizes byproducts in MCRs due to its green chemistry profile .
  • Temperature control : Reactions typically proceed at 70–100°C. Exceeding 70°C in aqueous systems does not significantly improve yields but may degrade thermally sensitive intermediates .

Q. What structure-activity relationships (SARs) govern the antimicrobial activity of this compound derivatives?

  • Electron-withdrawing groups : Substituents like trifluoromethyl (-CF3_3) enhance microbial membrane penetration and target binding .
  • Diamine functionality : Derivatives with diamine side chains (e.g., pyrrolo[3,4-b]quinoline-1,3-diones) show potent inhibition against Staphylococcus aureus (MIC = 0.5–25 μg/mL) by disrupting bacterial enzyme activity .

Q. How does this compound interact with thymidine phosphorylase (TP) as an inhibitor?

  • Binding mechanism : The fused quinoline core intercalates into TP’s active site, while substituents like benzoyl groups form hydrogen bonds with catalytic residues (e.g., His116). Fluorine atoms enhance binding via hydrophobic interactions .
  • Kinetic studies : Competitive inhibition is observed with KiK_i values in the nanomolar range, validated by enzymatic assays and molecular docking simulations .

Q. What strategies address regioselectivity challenges in synthesizing this compound analogs?

  • Microwave irradiation : Enhances regioselectivity in MCRs by accelerating kinetically favored pathways .
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) to direct cyclization to desired positions .

Q. Methodological Considerations

Q. How are conflicting data on reaction yields resolved in this compound synthesis?

Discrepancies often arise from:

  • Impurity profiles : Use HPLC or GC-MS to quantify side products and adjust stoichiometry .
  • Catalyst variability : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)2_2) for reproducibility in hydrogenation steps .

Q. What computational tools aid in predicting the bioactivity of this compound derivatives?

  • Molecular docking (AutoDock, Schrödinger) : Models ligand-TP interactions to prioritize synthetic targets .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with antibacterial IC50_{50} values .

Properties

CAS No.

4945-42-0

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

IUPAC Name

furo[3,4-b]quinoline-1,3-dione

InChI

InChI=1S/C11H5NO3/c13-10-7-5-6-3-1-2-4-8(6)12-9(7)11(14)15-10/h1-5H

InChI Key

NLVZUORLSQCGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O

Origin of Product

United States

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